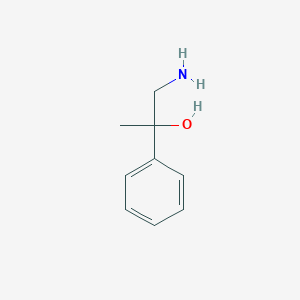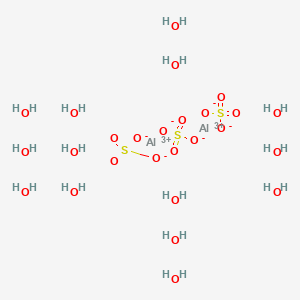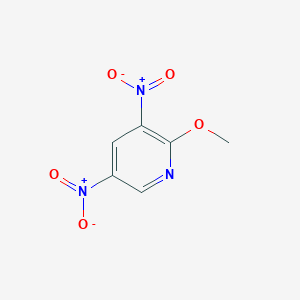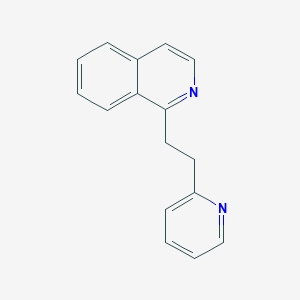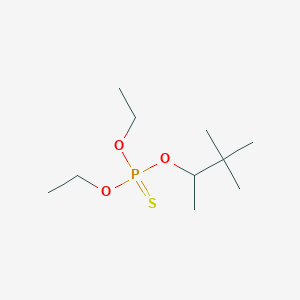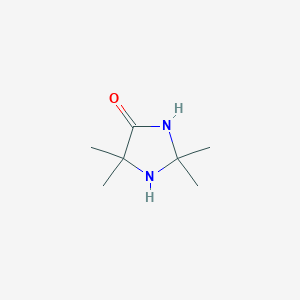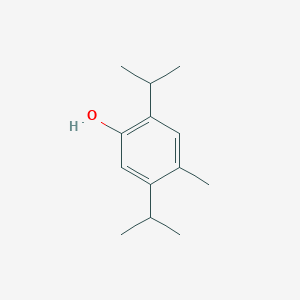
4-Methyl-2,5-diisopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5-diisopropylphenol, commonly known as tetramethylhydroxy-piperidinol (THP), is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and ether. THP is known for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5-diisopropylphenol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 4-Methyl-2,5-diisopropylphenol has also been shown to inhibit the activity of certain enzymes that play a role in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Methyl-2,5-diisopropylphenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress. 4-Methyl-2,5-diisopropylphenol has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-2,5-diisopropylphenol has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and its antioxidant and anti-inflammatory properties make it a useful tool for studying the mechanisms of various diseases. However, 4-Methyl-2,5-diisopropylphenol has some limitations, including its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-2,5-diisopropylphenol. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-Methyl-2,5-diisopropylphenol and its potential therapeutic applications.
Applications De Recherche Scientifique
4-Methyl-2,5-diisopropylphenol has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4-Methyl-2,5-diisopropylphenol has also been studied for its potential use as a radioprotective agent, as it can protect cells from radiation-induced damage.
Propriétés
Numéro CAS |
15269-16-6 |
|---|---|
Nom du produit |
4-Methyl-2,5-diisopropylphenol |
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
4-methyl-2,5-di(propan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3 |
Clé InChI |
UJBZHJNVIHOWFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)O)C(C)C |
SMILES canonique |
CC1=CC(=C(C=C1C(C)C)O)C(C)C |
melting_point |
52.7°C |
Autres numéros CAS |
15269-16-6 |
Description physique |
Solid |
Synonymes |
4-Methyl-2,5-diisopropylphenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





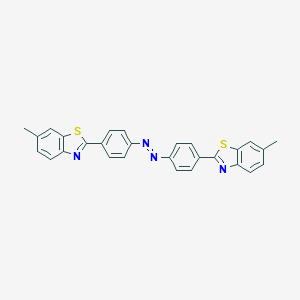

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
